

Mass spectrometry fragmentation pattern of Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bromoethane-d5	
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **Bromoethane-d5**

Introduction

Bromoethane-d5 (C₂D₅Br or CD₃CD₂Br) is the deuterated isotopologue of bromoethane, where all five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[1] Its distinct mass shift allows for clear differentiation from its non-deuterated counterpart, enabling precise quantification in complex matrices.[1] This guide provides a detailed examination of the expected fragmentation pattern of **bromoethane-d5** under Electron lonization (EI), offering insights for researchers and professionals in analytical chemistry and drug development.

The primary ionization technique discussed is Electron Ionization (EI), a hard ionization method that imparts significant energy to the analyte. This process induces reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of **bromoethane-d5** is largely governed by the principles observed for other alkyl halides, primarily involving the cleavage of the weakest chemical bond and the formation of stable carbocations.

Predicted Mass Spectrum and Fragmentation Pattern



The mass spectrum of **bromoethane-d5** is characterized by a series of fragment ions that provide structural information. The presence of bromine, with its two stable isotopes 7°Br (~50.5%) and 8¹Br (~49.5%), results in characteristic isotopic patterns for any fragment containing a bromine atom.[2] These fragments will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).

Molecular Ion (M+•) Upon electron ionization, a **bromoethane-d5** molecule loses an electron to form a molecular ion (M+•). Due to the two bromine isotopes, two molecular ion peaks are expected:

- [C₂D₅⁷⁹Br]⁺• at m/z 113
- [C₂D₅⁸¹Br]⁺• at m/z 115

These peaks will appear in an approximate 1:1 intensity ratio, reflecting the natural abundance of the bromine isotopes.

Primary Fragmentation: Alpha (α)-Cleavage The carbon-bromine (C-Br) bond is the weakest bond in the molecule (bond enthalpy \approx 276 kJ/mol).[2] The most favorable fragmentation pathway is the cleavage of this bond, known as alpha-cleavage. This process involves the loss of a bromine radical (Br•) and the formation of a pentadeuterioethyl cation ([C₂D₅]+).

This $[C_2D_5]^+$ cation is expected to be the most stable and abundant fragment, making it the base peak in the spectrum.

• [C₂D₅]+ at m/z 34

Secondary Fragmentation Pathways Further fragmentation can occur, although these pathways typically lead to ions of lower abundance compared to the base peak.

- Loss of a Deuterium Radical (D•): The molecular ion can lose a deuterium radical to form a
 [C₂D₄Br]+ ion. This will also appear as an isotopic doublet.
 - [C₂D₄⁷⁹Br]⁺ at m/z 111
 - [C₂D₄⁸¹Br]⁺ at m/z 113



- Fragmentation of the Ethyl Cation: The $[C_2D_5]^+$ base peak can undergo further fragmentation by losing deuterium molecules (D_2) or radicals (D_1) , leading to a cluster of smaller peaks.
 - Loss of D• leads to [C₂D₄]+ at m/z 32.
 - \circ Loss of D₂ leads to [C₂D₃]⁺ at m/z 30.

Data Presentation: Summary of Key Ions

The quantitative data for the expected primary fragments of **bromoethane-d5** are summarized in the table below.

m/z (Mass-to-Charge Ratio)	Proposed Ion Structure	Fragmentation Pathway <i>l</i> Comments
113 / 115	[CD3CD2Br]+•	Molecular lons (M+•). The doublet arises from the ⁷⁹ Br and ⁸¹ Br isotopes in a ~1:1 abundance ratio.[2]
34	[CD3CD2] ⁺	Base Peak. Formed via α-cleavage of the weak C-Br bond, resulting in the loss of a bromine radical (Br•).[2]
111 / 113	[C₂D₄Br] ⁺	Results from the loss of a deuterium radical (D•) from the molecular ion.
32	[C ₂ D ₄]+•	A secondary fragment formed from the loss of a deuterium radical (D•) from the [C2D5]+ ion.
30	[C2D3] ⁺	A secondary fragment formed from the loss of a deuterium molecule (D ₂) from the [C ₂ D ₅] ⁺ ion.



Mandatory Visualization

Fragmentation Pathway of Bromoethane-d5 Figure 1. Proposed EI fragmentation pathway of Bromoethane-d5.

Experimental Protocols

A typical method for analyzing a volatile compound like **bromoethane-d5** is Gas Chromatography-Mass Spectrometry (GC-MS).

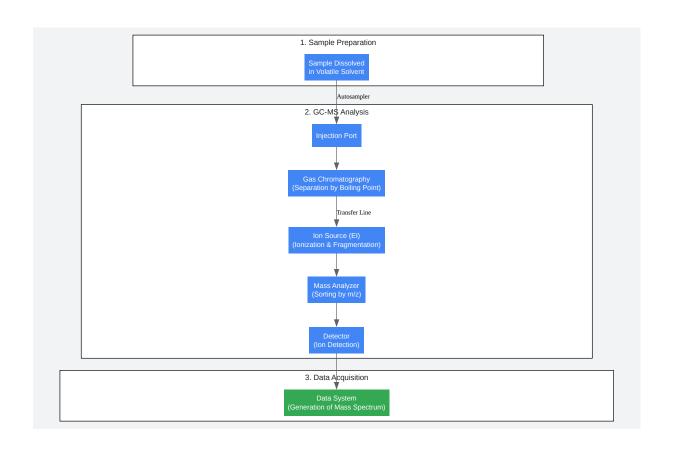
Objective: To acquire the electron ionization mass spectrum of **bromoethane-d5**.

- 1. Sample Preparation:
- Prepare a dilute solution of **bromoethane-d5** (e.g., 100 ppm) in a high-purity volatile solvent such as methanol or hexane.
- If using as an internal standard, spike the analyte sample with a known concentration of the bromoethane-d5 solution.
- 2. Gas Chromatography (GC) Conditions:
- Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
- Injector Temperature: 200°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase temperature at 10°C/min to 150°C.
 - Final hold: Hold at 150°C for 2 minutes.



- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 25 to 150 to ensure capture of all relevant fragments and the molecular ion.
- Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer.

Experimental Workflow





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Figure 2. General experimental workflow for GC-MS analysis.

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- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of Bromoethane-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031941#mass-spectrometry-fragmentation-pattern-of-bromoethane-d5]

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